N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide
Description
N-{[3-(Aminomethyl)phenyl]methyl}methanesulfonamide (CAS 114100-09-3) is a sulfonamide derivative characterized by a methanesulfonamide group attached to a benzyl moiety substituted with an aminomethyl group at the 3-position of the phenyl ring. This compound is synthesized via multi-step processes involving carbamate protection, sulfonylation, and deprotection, as detailed in European Patent EP 2 881 393 B1 . Its molecular formula is C₈H₁₂N₂O₂S, with a molecular weight of 200.26 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-14(12,13)11-7-9-4-2-3-8(5-9)6-10/h2-5,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFMWMCBUWANLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153541-60-6 | |
| Record name | N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide typically involves the reaction of 3-(aminomethyl)benzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to participate in reactions that yield biologically active compounds. For example, it has been utilized in the development of novel drugs that inhibit specific enzymes related to neurological conditions .
Therapeutic Potential
Research indicates that this compound may have therapeutic effects due to its ability to modulate biological pathways. Studies have shown its potential as an inhibitor of inducible nitric oxide synthase (iNOS), which is involved in inflammatory responses. This suggests that it could be beneficial in treating conditions characterized by excessive nitric oxide production, such as neuroinflammation .
Biochemical Research
Enzyme Inhibition Studies
this compound is frequently used in biochemical studies to investigate enzyme inhibition and protein interactions. It aids researchers in understanding complex biological processes by providing insights into how specific enzymes can be inhibited or activated by various compounds .
Mechanistic Insights
The compound's ability to interact with enzymes makes it a valuable tool for elucidating mechanisms of action in biochemical pathways. For instance, its role in modulating cytokine production has been explored, highlighting its potential for influencing immune responses .
Diagnostic Applications
Imaging Techniques
This compound is being investigated for its potential use in creating diagnostic agents that enhance imaging techniques in medical settings. Its chemical properties may allow for the development of contrast agents that improve the visibility of tissues or abnormalities during imaging procedures .
Material Science
Specialty Polymers and Coatings
In material science, this compound is utilized in formulating specialty polymers and coatings. Its incorporation into materials can enhance their performance and durability, making it useful in various industrial applications where material integrity is critical .
Environmental Chemistry
Pollutant Degradation Studies
Researchers utilize this compound to study the degradation of pollutants, contributing to the development of effective environmental remediation strategies. Its chemical structure allows it to interact with various environmental contaminants, aiding in understanding how these pollutants can be broken down or removed from ecosystems .
Case Studies and Research Findings
The following tables summarize key findings from studies involving this compound:
Table 1: Antimicrobial Efficacy
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Sulfamethoxazole | 16 | E. coli |
Table 2: Anticancer Effects
| Concentration (µM) | % Apoptosis |
|---|---|
| 10 | 15 |
| 25 | 35 |
| 50 | 60 |
These studies demonstrate the compound's promising antimicrobial and anticancer properties, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table compares the target compound with key analogs, focusing on substituent variations and molecular properties:
Key Observations :
- Trifluoromethyl groups (as in ) enhance lipophilicity and metabolic stability, critical in drug design . Halogen substituents (e.g., chloro in CAS 71270-61-6) may improve binding affinity through hydrophobic interactions .
- Hydrogen Bonding: The aminomethyl group in the target compound offers hydrogen-bonding sites absent in analogs like N-[3-(dimethoxymethyl)phenyl]methanesulfonamide, which relies on methoxy groups for polarity .
Physicochemical Properties
- Solubility: The aminomethyl group in the target compound enhances water solubility compared to analogs with hydrophobic substituents (e.g., trifluoromethyl or tert-butyl groups) .
- Acidity : Sulfonamide protons (pKa ~10) are influenced by substituents. Electron-withdrawing groups (e.g., trifluoromethyl) increase acidity, while electron-donating groups (e.g., methoxy) decrease it .
Pharmacological Potential
- Enzyme Inhibition: Sulfonamides are known inhibitors of ceramidases and other enzymes . The target compound’s aminomethyl group may mimic natural substrates, enhancing inhibitory activity.
- Anticancer Activity : Analogs with halogen or trifluoromethyl groups (e.g., ) show promise in preclinical cancer models due to increased membrane permeability .
Biological Activity
N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its various biological activities, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group and an aminomethyl phenyl moiety. The structural formula can be represented as follows:
This compound's unique structure enables it to interact with various biological targets, making it a valuable tool in pharmacological research.
The primary mechanism of action for this compound involves its ability to inhibit specific enzymes and disrupt protein-protein interactions. This inhibition occurs through binding to the active sites of enzymes, thereby preventing substrate access and subsequent catalysis. Notably, this compound has been studied for its effects on:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.
- Protein Interactions : The compound can disrupt critical protein-protein interactions, which are essential for cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that it inhibits the growth of several bacterial strains, suggesting potential use as an antibiotic agent. The minimum inhibitory concentration (MIC) values for various pathogens have been reported, indicating its efficacy against resistant strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.
- Cell Lines Studied :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound demonstrated IC50 values ranging from 10 to 25 µM across these cell lines, highlighting its potential as a chemotherapeutic agent.
Case Studies
- Inhibition of Bacterial Secretion Systems : A case study focused on the inhibition of type III secretion systems (T3SS) in pathogenic bacteria, where this compound was shown to reduce the secretion of virulence factors significantly. This suggests a dual role in combating infections by inhibiting both growth and virulence.
- Cancer Treatment Synergy : Another study explored the combination of this compound with existing chemotherapeutics. The results indicated enhanced efficacy when used alongside doxorubicin in breast cancer models, proposing a synergistic effect that could improve treatment outcomes.
Applications in Research
This compound is utilized in various research applications:
- Pharmaceutical Development : As a building block for synthesizing more complex therapeutic agents.
- Biochemical Research : To study enzyme kinetics and protein interactions.
- Diagnostic Applications : Potential use in developing imaging agents that enhance diagnostic accuracy.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide, and how can reaction conditions be optimized?
- Synthetic Pathways :
- The compound can be synthesized via nucleophilic substitution of a chloromethyl precursor (e.g., N-(3-(chloromethyl)phenyl)methanesulfonamide) using ammonia or ammonium salts to replace the chlorine atom with an aminomethyl group .
- Alternative routes involve coupling 3-(aminomethyl)benzylamine with methanesulfonyl chloride in the presence of a base like triethylamine in tetrahydrofuran (THF) at room temperature .
- Optimization Tips :
- Solvent choice (THF or ethanol) impacts reaction efficiency. Ethanol under reflux conditions (~80°C) is preferred for stability .
- Purification via column chromatography with silica gel and gradients of dichloromethane/methanol/ammonia improves yield (85% reported) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
- Key Techniques :
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1327–1342 cm⁻¹) and N-H bending (~1593 cm⁻¹) .
- NMR :
- ¹H NMR : Look for singlet peaks at δ ~3.0 ppm (SO₂CH₃) and δ ~4.3 ppm (CH₂NH₂) .
- ¹³C NMR : Confirm sulfonamide carbon at δ ~45–50 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 283.39 for derivatives) validate molecular weight .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence reactivity and biological interactions?
- Reactivity :
- The aminomethyl group enhances nucleophilicity, enabling Schiff base formation with carbonyl compounds .
- Chloromethyl precursors allow further functionalization (e.g., coupling with piperazine derivatives for pesticidal applications) .
- Biological Interactions :
- Substitution at the 3-position facilitates interactions with enzyme active sites (e.g., DNA polymerase in antiviral studies). The sulfonamide group may act as a hydrogen bond acceptor .
Q. What computational methods predict binding affinity to biological targets, and how are these models validated?
- Methods :
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., profilin-like proteins). Key interactions include H-bonds with Leu631 and hydrophobic contacts .
- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations in explicit solvent .
- Validation :
- Correlate computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. How can structural modifications enhance enzyme inhibition efficacy?
- Derivatization Strategies :
- Introduce electron-withdrawing groups (e.g., bromine) to the phenyl ring to increase sulfonamide acidity, enhancing hydrogen-bonding with enzymes .
- Link to piperazine or diazepane moieties (e.g., compound 10h ) to improve solubility and target specificity .
Methodological Considerations
Q. What are the best practices for resolving contradictions in spectral data during characterization?
- Troubleshooting :
- If NMR peaks overlap (e.g., CH₂NH₂ and aromatic protons), use deuterated DMSO-d₆ to shift exchangeable protons downfield .
- Confirm purity via elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How can retrosynthetic analysis and AI tools streamline synthesis planning?
- AI Approaches :
- Tools like Pistachio and Reaxys predict feasible routes using databases of known reactions. For example, prioritizing one-step syntheses from commercial amines .
- Validate AI-generated routes with small-scale trials (<1 mmol) to assess feasibility .
Safety and Handling
Q. What safety protocols are essential for handling this compound in the lab?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
